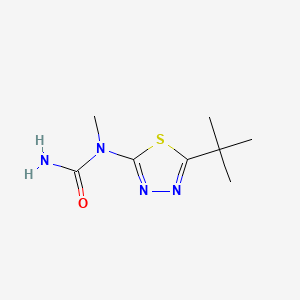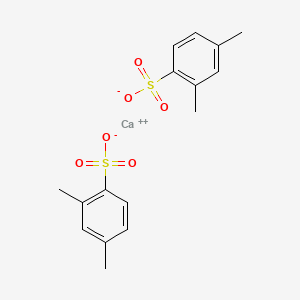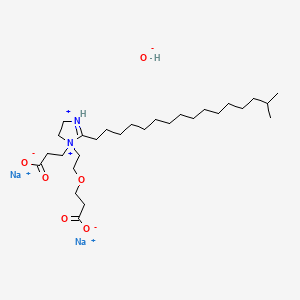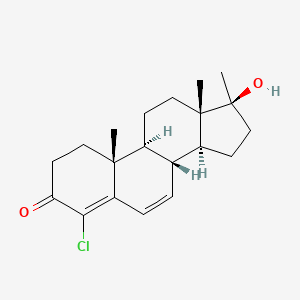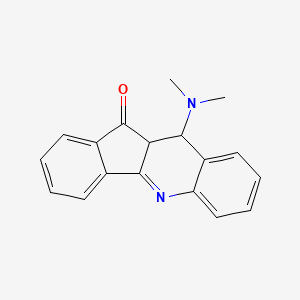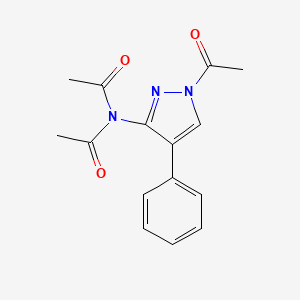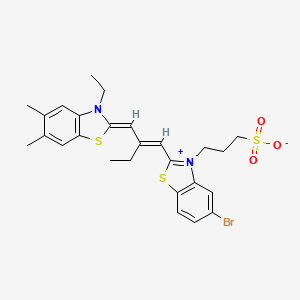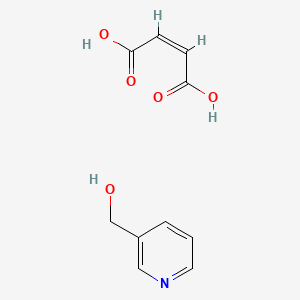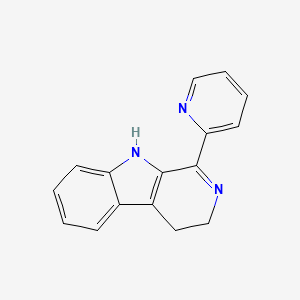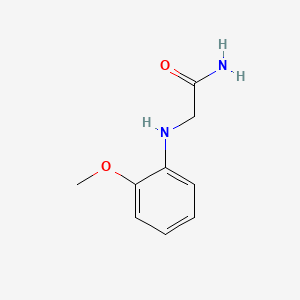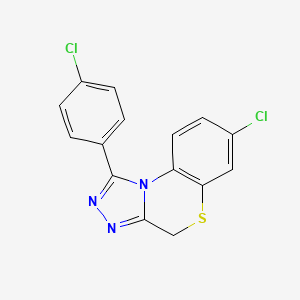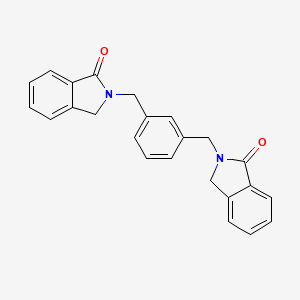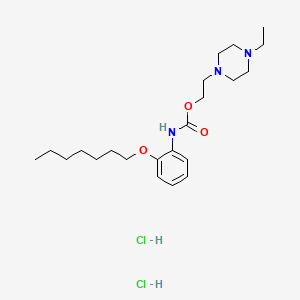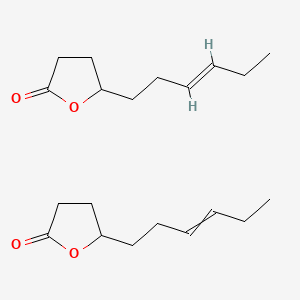
2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a significant component in the essential oil of jasmine flowers and is known for its fruity and floral aroma . This compound is widely used in the fragrance industry due to its pleasant scent.
Preparation Methods
Gamma-Jasmolactone can be synthesized through various methods. One common synthetic route involves the intramolecular esterification of 4-hydroxydec-8-enoic acid in the presence of an acid catalyst . This reaction leads to the formation of the lactone ring, resulting in gamma-Jasmolactone. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Gamma-Jasmolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of gamma-Jasmolactone.
Reduction: Reduction reactions can convert gamma-Jasmolactone into its corresponding alcohols.
Substitution: Substitution reactions can occur at the double bond or the lactone ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gamma-Jasmolactone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of gamma-Jasmolactone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through binding to specific receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that gamma-Jasmolactone may modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Gamma-Jasmolactone is unique compared to other similar compounds due to its distinct fruity and floral aroma. Similar compounds include:
Jasmone: Another component of jasmine oil with a different structure and scent profile.
Methyl Jasmonate: A related compound with similar uses in the fragrance industry but different chemical properties.
Delta-Decalactone: A lactone with a different aroma, often described as creamy or coconut-like.
Gamma-Jasmolactone stands out due to its specific scent characteristics and its versatility in various applications.
Properties
CAS No. |
67114-38-9 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-hex-3-enyloxolan-2-one;5-[(E)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/2C10H16O2/c2*1-2-3-4-5-6-9-7-8-10(11)12-9/h2*3-4,9H,2,5-8H2,1H3/b4-3+; |
InChI Key |
KDMDJPLSSNBIHO-BJILWQEISA-N |
Isomeric SMILES |
CCC=CCCC1CCC(=O)O1.CC/C=C/CCC1CCC(=O)O1 |
Canonical SMILES |
CCC=CCCC1CCC(=O)O1.CCC=CCCC1CCC(=O)O1 |
density |
0.979-0.986 (20°) |
physical_description |
Almost colourless oily liquid; Powerful and very diffusive, fatty buttery, oily-nut-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


